5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Catalog No.
S1784641
CAS No.
1537889-09-0
M.F
C25H23NO3
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pe...

CAS Number

1537889-09-0

Product Name

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

IUPAC Name

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)

InChI Key

CXHVTSVFMMQERU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Synonyms

5’’-Carboxy-JWH-122; 5-(3-(4-methyl-1-naphthoyl)-1H-indol-1-yl)pentanoic Acid; MAM-2201 5-Pentanoic Acid;

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Synthesis and Availability

MAM-2201 N-pentanoic acid metabolite is a potential metabolite of certain synthetic cannabinoids. There is limited information publicly available on the specific methods for its synthesis. However, some commercial suppliers offer MAM-2201 N-pentanoic acid metabolite as a research reference material [, , ].

Analytical Applications

Due to its potential presence as a metabolite of certain synthetic cannabinoids, MAM-2201 N-pentanoic acid metabolite may be useful in forensic toxicology or drug testing research. The availability of this compound as a reference material allows researchers to develop and validate analytical methods for detecting the parent drug or its metabolites in biological samples [, , ].

Metabolic Studies

Understanding how synthetic cannabinoids are metabolized by the body is important for various reasons, including improving detection methods and assessing potential toxicity. Research has been conducted on the metabolism of various synthetic cannabinoids, and this research may inform our understanding of how MAM-2201 N-pentanoic acid metabolite is formed [, ].

Important Notes

  • The physiological and toxicological properties of MAM-2201 N-pentanoic acid metabolite itself have not been fully evaluated [, , ].
  • Research on synthetic cannabinoids and their metabolites is typically restricted due to their legal status and potential for misuse.

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a synthetic compound characterized by its unique structure, which combines an indole moiety with a pentanoic acid chain and a 4-methylnaphthalene-1-carbonyl group. The chemical formula of this compound is C₂₅H₂₃N₁O₃, and it possesses a molecular weight of approximately 401.45 g/mol. The compound's structure can be visualized as an indole ring system linked to a pentanoic acid chain, with a carbonyl group derived from 4-methylnaphthalene, contributing to its potential biological activity and chemical reactivity.

As a metabolite, MAM-2201 N-pentanoic acid metabolite is not expected to have psychoactive effects itself. However, the parent compound MAM-2201 binds to cannabinoid receptors (CB1 and CB2) in the brain, producing similar effects to THC, including intoxication, euphoria, and altered perception [].

The chemical reactivity of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid can be attributed to its functional groups. The carboxylic acid group (-COOH) allows for typical reactions such as esterification, where it can react with alcohols to form esters. Additionally, the carbonyl group can undergo nucleophilic addition reactions, while the indole moiety can participate in electrophilic aromatic substitution reactions. These reactions enable the synthesis of derivatives that may exhibit altered biological properties or enhanced pharmacological activities.

The synthesis of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid typically involves multi-step organic reactions. A common approach may include:

  • Formation of the Indole Derivative: Starting from an appropriate precursor, an indole ring can be synthesized through cyclization reactions.
  • Introduction of the Carbonyl Group: The 4-methylnaphthalene moiety can be introduced via acylation reactions.
  • Attachment of the Pentanoic Acid Chain: This can be achieved through coupling reactions between the indole derivative and a pentanoic acid derivative.

These steps require careful optimization of reaction conditions and purification techniques to obtain the desired product in high yield and purity.

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid has potential applications in medicinal chemistry due to its structural features that may confer therapeutic benefits. It could serve as a lead compound for developing new drugs targeting various diseases, particularly those involving inflammation or cancer. Additionally, its unique structure may allow for exploration in materials science or as a building block in synthetic organic chemistry.

Interaction studies involving 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid could focus on its binding affinity to specific receptors or enzymes relevant to disease pathways. Techniques such as molecular docking simulations and in vitro binding assays would be instrumental in characterizing these interactions. Understanding these interactions is crucial for assessing the compound's potential efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid, including:

Compound NameStructure FeaturesUnique Aspects
JWH-122 N-Pentanoic AcidIndole structure with a pentanoic acid side chainKnown for cannabinoid-like effects
MAM-2201 N-Pentanoic Acid MetaboliteSimilar pentanoic acid backboneMetabolite of synthetic cannabinoid
5-3-(1-Naphthoyl)-1H-indol-1-ylpentanoic acidHeavy isotope labeling on the side chainUsed for tracing studies in metabolism

These compounds highlight the diversity within this class of molecules while showcasing the unique combination of features present in 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid that may contribute to its distinct biological properties and potential applications in drug development.

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

385.16779360 g/mol

Monoisotopic Mass

385.16779360 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

8RE71H2V65

Wikipedia

Mam-2201 N-pentanoic acid metabolite

Dates

Modify: 2024-04-14

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